GSK572A

EchA6 target deconvolution chemical proteomics

Obtaining the correct stereoisomer is critical for reproducible EchA6 inhibition studies. Generic THPP analogs may show target misassignment. • GSK572A is the validated (5R,7S)-stereoisomer with confirmed EchA6 binding (Kd 1.9 µM, MIC 500 nM vs M. tuberculosis H37Rv). • Co-crystal structure at 2.23 Å (PDB: 5DU8) provides definitive binding mode for structure-based drug design. • Supplied with rigorous analytical documentation to ensure batch-to-batch consistency.

Molecular Formula C22H21F4N5O
Molecular Weight 447.4 g/mol
Cat. No. B12373882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK572A
Molecular FormulaC22H21F4N5O
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F
InChIInChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1
InChIKeyAURWIOYIXRLAMD-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK572A: A Stereospecific THPP-Class EchA6 Inhibitor for Antitubercular Research Procurement


GSK572A, chemically defined as (5R,7S)-5-(4-ethylphenyl)-N-[(5-fluoropyridin-2-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1403602-32-3; C22H21F4N5O; MW 447.43), is a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP)-class inhibitor. It selectively targets the essential, non-catalytic enoyl-CoA hydratase EchA6 in Mycobacterium tuberculosis rather than the previously misassigned target MmpL3 [1]. The three-dimensional binding mode of GSK572A to EchA6 has been resolved at 2.23 Å resolution (PDB: 5DU8), providing a definitive structural basis for its mechanism of action [2].

Why THPP Analogs or MmpL3 Inhibitors Cannot Replace GSK572A Without Experimental Validation


THPP-class compounds exhibit stereospecific binding to EchA6 and compete with long-chain acyl-CoA binding to suppress mycolic acid synthesis in M. tuberculosis [1]. GSK572A's validated stereochemistry (5R,7S) directly determines its target engagement profile [2]. Distinct analogs within this chemotype, such as GSK366A, were originally identified as targeting MmpL3 but were subsequently shown through proteomic pull-down experiments to engage EchA6 in a stereospecific manner [1]. This target reassignment from MmpL3 to EchA6 underscores that even closely related structural variants cannot be assumed to possess identical target engagement or functional potency. Furthermore, the W133A point mutation in EchA6 abrogates THPP binding and increases both in vitro MIC and in vivo ED99 in mice [1], demonstrating that specific molecular interactions—rather than general chemotype—dictate efficacy. For reproducible research outcomes, procurement of the exact validated stereoisomer (GSK572A) is essential.

Quantitative Differentiation Evidence for GSK572A: Head-to-Head Data Against Closest Comparators


Target Engagement: GSK572A Binds EchA6 Whereas GSK366A Was Misassigned to MmpL3

GSK572A and the THPP chemotype selectively pull down EchA6 in a stereospecific manner, rather than the previously assigned target MmpL3. In contrast, the structurally related analog GSK366A had been annotated as an MmpL3 inhibitor, but subsequent chemical proteomics demonstrated that THPP compounds including GSK572A and GSK366A both engage EchA6 [1]. This target reassignment fundamentally distinguishes GSK572A from MmpL3-targeting anti-TB agents and from analogs with unresolved target identity.

EchA6 target deconvolution chemical proteomics

Binding Affinity: GSK572A Displays Kd = 1.9 µM for Recombinant EchA6 Protein

Surface plasmon resonance (SPR) measurements reveal that GSK572A binds to recombinant M. tuberculosis EchA6 protein with a dissociation constant (Kd) of 1.9 µM [1]. This quantitative affinity measurement provides a baseline for evaluating the relative target engagement potency of other THPP analogs or structurally distinct EchA6 inhibitors.

binding affinity surface plasmon resonance EchA6

In Vitro Antitubercular Potency: MIC = 0.5 µM Against M. tuberculosis H37Rv

GSK572A inhibits the growth of M. tuberculosis H37Rv in whole-cell culture with a minimum inhibitory concentration (MIC) of 0.5 µM (500 nM) as determined by radiometric analysis using [14C]-acetate labeling after a 24-hour incubation period . This MIC value provides a benchmark for whole-cell antitubercular activity against the reference laboratory strain.

minimum inhibitory concentration M. tuberculosis H37Rv whole-cell activity

In Vivo Efficacy: ED99 = 100 mg/kg in Murine Chronic Tuberculosis Model

In a murine model of chronic M. tuberculosis infection, GSK572A (as a representative THPP compound) demonstrates bactericidal activity with an effective dose 99 (ED99) of 100 mg/kg [1]. This in vivo reduction in lung bacterial burden confirms that EchA6 inhibition translates to therapeutic efficacy in an animal model of disease.

in vivo efficacy mouse model bactericidal activity

Structural Basis of Stereospecific Binding: 2.23 Å Crystal Structure of EchA6-GSK572A Complex

The co-crystal structure of M. tuberculosis EchA6 bound to GSK572A has been solved at 2.23 Å resolution (PDB ID: 5DU8) [1]. This structure reveals the stereospecific binding mode of the (5R,7S) enantiomer within the acyl-CoA binding pocket and explains the stereochemical dependence of target engagement. In contrast, the inactive enantiomer of THPP fails to pull down EchA6, underscoring the stereospecificity of the interaction [2].

X-ray crystallography binding mode structure-guided design

Recommended Scientific and Industrial Applications for GSK572A Based on Verified Evidence


Chemical Probe for EchA6-Dependent Fatty Acid Shuttle Studies in Mycobacteria

Use GSK572A as a validated chemical probe to interrogate the essential, non-catalytic function of EchA6 in M. tuberculosis fatty acid metabolism. The compound competitively displaces long-chain acyl-CoA from EchA6, suppresses mycolic acid synthesis, and exhibits bactericidal activity in vitro and in vivo [1]. This application is supported by direct biochemical, structural, and genetic evidence.

Structural Biology and Structure-Guided Drug Design for EchA6 Ligands

Utilize the 2.23 Å resolution co-crystal structure of EchA6 with GSK572A (PDB: 5DU8) as a template for structure-based drug design and computational docking studies [1]. The atomic coordinates provide precise information on ligand-protein interactions, enabling rational optimization of binding affinity and selectivity.

Control Compound in Target Deconvolution and Chemical Proteomics Workflows

Employ GSK572A as a reference compound in chemical proteomics experiments designed to identify or validate M. tuberculosis targets. The stereospecific pull-down of EchA6 by immobilized THPP probes [1] establishes a benchmark for evaluating the selectivity and target engagement of novel antitubercular chemotypes.

In Vivo Efficacy Reference in Murine Tuberculosis Models

Use GSK572A as a positive control or reference compound in murine models of chronic M. tuberculosis infection, where an ED99 of 100 mg/kg has been established [1]. This application is appropriate for benchmarking novel anti-TB agents in preclinical efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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